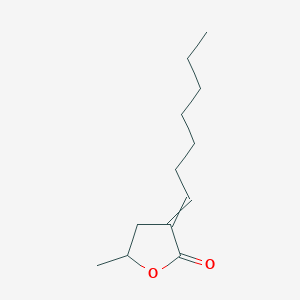
3-Heptylidene-5-methyloxolan-2-one
Cat. No. B8662806
Key on ui cas rn:
132209-86-0
M. Wt: 196.29 g/mol
InChI Key: SPOJRVXZEMNXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04980342
Procedure details


Using the same general hydrogenation procedure described in Example I, 3-heptylidene-5-methyldihydro-2(3H)-furanone (10 g; 0.051 mole) was combined with 0.5 g 5% palladium on carbon catalyst and 10 ml ethanol. Hydrogen gas was bubbled into the mixture over a 12 hour period with stirring. After removal of the catalyst and evaporation of the solvent, 9.95 g (96% assay by GLC; 95% yield) 3-heptyl-5-methyldihydro-2(3H)-furanone was recovered. The proton nuclear resonance spectrum for the product was as follows:



Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH2:12][CH:11]([CH3:13])[O:10][C:9]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>[Pd].C(O)C>[CH2:1]([CH:8]1[CH2:12][CH:11]([CH3:13])[O:10][C:9]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)=C1C(OC(C1)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrogen gas was bubbled into the mixture over a 12 hour period
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC)C1C(OC(C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.95 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
